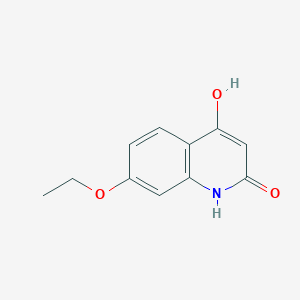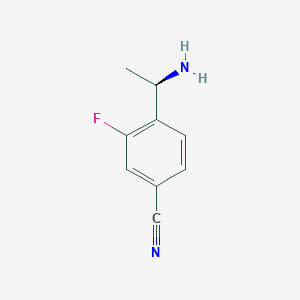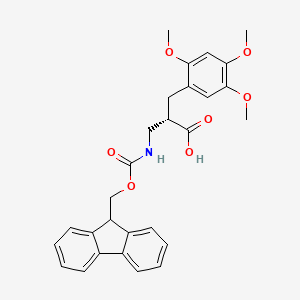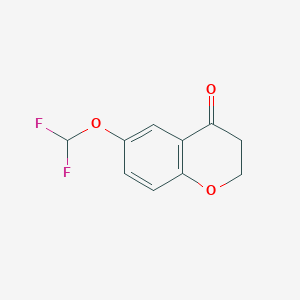
7-Ethoxy-4-hydroxyquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-4-hydroxyquinolin-2(1H)-one is a quinoline derivative known for its potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are often studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-4-hydroxyquinolin-2(1H)-one typically involves the reaction of 4-hydroxyquinolin-2(1H)-one with ethylating agents under controlled conditions. Common reagents include ethyl iodide or ethyl bromide, and the reaction is usually carried out in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethoxy-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the quinoline ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an antimicrobial or anticancer agent.
Industry: Possible use in the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Ethoxy-4-hydroxyquinolin-2(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which might include inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: The parent compound without the ethoxy group.
7-Methoxy-4-hydroxyquinolin-2(1H)-one: Similar structure with a methoxy group instead of an ethoxy group.
7-Chloro-4-hydroxyquinolin-2(1H)-one: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
7-Ethoxy-4-hydroxyquinolin-2(1H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
7-ethoxy-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-2-15-7-3-4-8-9(5-7)12-11(14)6-10(8)13/h3-6H,2H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
AXGWCBNCZCEALK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















